An In-depth Technical Guide to Boc-N-Me-Nle-OH: A Core Building Block in Advanced Drug Development
An In-depth Technical Guide to Boc-N-Me-Nle-OH: A Core Building Block in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-N-Me-Nle-OH, chemically known as (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid, is a non-canonical, N-methylated amino acid derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the lipophilic norleucine side chain, the N-methyl group that imparts proteolytic resistance and modulates conformational flexibility, and the Boc protecting group that allows for controlled, stepwise chemical synthesis, make it a valuable building block. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-N-Me-Nle-OH, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.
Core Properties of Boc-N-Me-Nle-OH
Boc-N-Me-Nle-OH is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference. This data is crucial for reaction planning, characterization, and quality control.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₄[1][2] |
| Molecular Weight | 245.32 g/mol [1][2] |
| CAS Number | 117903-25-0[1][2] |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid[1] |
| Synonyms | Boc-N-methyl-L-norleucine, Boc-Menle-OH[1] |
| Appearance | Solid |
| Purity (typical) | ≥98% (HPLC) |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |
| Storage | Room temperature for short-term, 4°C for long-term storage.[2] |
Synthesis and Characterization
The synthesis of Boc-N-Me-Nle-OH is typically achieved through the N-methylation of its precursor, Boc-L-norleucine (Boc-Nle-OH). This transformation is a critical step in creating N-methylated amino acids for peptide synthesis and the construction of complex bioactive molecules.
Experimental Protocol: Synthesis of Boc-N-Me-Nle-OH
This protocol details a general method for the N-methylation of a Boc-protected amino acid using sodium hydride and methyl iodide.
Materials:
-
Boc-L-norleucine (Boc-Nle-OH)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon or nitrogen).
-
Dissolution: Boc-L-norleucine is dissolved in anhydrous THF.
-
Addition of Reagents: The solution is cooled in an ice bath. Methyl iodide is added to the cooled solution.
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution over a period of time to control the evolution of hydrogen gas.
-
Reaction: After the addition of sodium hydride is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of water at 0°C.
-
Acidification: The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Safety Note: Sodium hydride reacts violently with water and is flammable. Methyl iodide is toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Caption: Synthetic workflow for Boc-N-Me-Nle-OH.
Application in Targeted Protein Degradation: PROTACs
A major application of Boc-N-Me-Nle-OH and similar N-methylated amino acids is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
Mechanism of Action of PROTACs
The mechanism of PROTAC-mediated protein degradation involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of more target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Role of Boc-N-Me-Nle-OH in PROTAC Linkers
The linker component of a PROTAC is crucial for its efficacy. The length, rigidity, and chemical nature of the linker determine the geometry of the ternary complex and, consequently, the efficiency of protein degradation. Boc-N-Me-Nle-OH can be incorporated into PROTAC linkers to:
-
Introduce Lipophilicity: The hexyl side chain of norleucine can enhance the cell permeability of the PROTAC.
-
Modulate Conformational Flexibility: The N-methyl group restricts the rotation of the amide bond, which can help to pre-organize the linker into a conformation favorable for ternary complex formation.
-
Provide a Handle for Synthesis: The carboxylic acid and the Boc-protected amine provide orthogonal handles for the stepwise synthesis of the PROTAC, allowing for the attachment of the POI-binding ligand and the E3 ligase-binding ligand.
Experimental Protocol: Incorporation of Boc-N-Me-Nle-OH into a Peptide-Based Linker
This protocol outlines the general steps for incorporating Boc-N-Me-Nle-OH into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Appropriate resin (e.g., Merrifield resin)
-
Boc-N-Me-Nle-OH
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid with a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting amine with a solution of DIEA in DCM.
-
Amino Acid Coupling:
-
Activate Boc-N-Me-Nle-OH with a coupling reagent (e.g., HBTU/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed until completion, which can be monitored by a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the linker sequence.
-
Final Cleavage: Once the desired linker is assembled, cleave it from the resin using a strong acid cocktail (e.g., anhydrous HF or TFMSA/TFA).
-
Purification: Purify the crude peptide-based linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
